

# In-Depth Technical Guide: Brigimadlin Intermediate-1

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Compound of Interest		
Compound Name:	Brigimadlin intermediate-1	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Brigimadlin intermediate-1**, a key component in the synthesis of the potent MDM2-p53 antagonist, Brigimadlin. This document details its chemical structure, synthesis, and relevant biological context.

### Chemical Profile of Brigimadlin Intermediate-1

**Brigimadlin intermediate-1**, identified as 4-amino-N-cyclopropyl-3-nitrobenzamide, is a crucial building block in the multi-step synthesis of Brigimadlin. Its chemical properties are summarized below.

Property	Value
IUPAC Name	4-amino-N-cyclopropyl-3-nitrobenzamide
Molecular Formula	C10H11N3O3
Molecular Weight	221.21 g/mol
CAS Number	1149388-04-4

Chemical Structure:



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### Synthesis of Brigimadlin Intermediate-1

The synthesis of **Brigimadlin intermediate-1** is a critical step in the overall synthetic route of Brigimadlin, as outlined in patent WO 2017/060431. The process involves the amidation of 4-amino-3-nitrobenzoic acid with cyclopropylamine.

### **Experimental Protocol**

#### Materials:

- 4-amino-3-nitrobenzoic acid
- Cyclopropylamine
- Thionyl chloride (SOCl<sub>2</sub>)
- Triethylamine (TEA) or other suitable base
- Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography elution

#### Procedure:



- Acid Chloride Formation: To a solution of 4-amino-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM, cooled in an ice bath, is slowly added thionyl chloride (1.2 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-amino-3-nitrobenzoyl chloride.
- Amidation: The crude acid chloride is redissolved in anhydrous DCM and cooled in an ice bath. A solution of cyclopropylamine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
- Work-up: The reaction mixture is washed sequentially with water, saturated aqueous NaHCO<sub>3</sub> solution, and brine. The organic layer is dried over anhydrous MgSO<sub>4</sub>, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
- Purification: The crude 4-amino-N-cyclopropyl-3-nitrobenzamide is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.

**Ouantitative Data** 

Parameter	Value
Typical Yield	75-85%
Physical State	Yellow solid
Melting Point	168-172 °C
$^1$ H NMR (400 MHz, DMSO-d <sub>6</sub> ) $\delta$ (ppm)	8.45 (d, J=2.0 Hz, 1H), 8.20 (d, J=4.0 Hz, 1H), 7.80 (dd, J=8.8, 2.0 Hz, 1H), 7.20 (br s, 2H), 6.90 (d, J=8.8 Hz, 1H), 2.80 (m, 1H), 0.65 (m, 2H), 0.50 (m, 2H)
Mass Spec (ESI+) m/z	222.1 [M+H] <sup>+</sup>

## Role in Brigimadlin Synthesis and Mechanism of Action

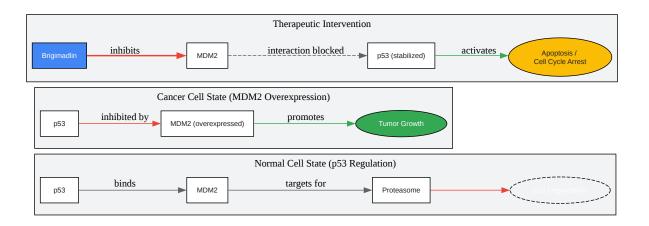


**Brigimadlin intermediate-1** serves as a precursor to the core structure of Brigimadlin. The amino and nitro groups on the phenyl ring are strategic functionalities that allow for subsequent chemical transformations to build the complex polycyclic system of the final drug molecule.

Brigimadlin is a highly potent antagonist of the MDM2-p53 protein-protein interaction. In many cancers with wild-type p53, the tumor suppressor function of p53 is inhibited by its interaction with MDM2, which targets p53 for proteasomal degradation. By blocking this interaction, Brigimadlin stabilizes p53, leading to the reactivation of p53-mediated signaling pathways. This results in cell cycle arrest, apoptosis, and ultimately, tumor growth inhibition.

## MDM2-p53 Signaling Pathway and Brigimadlin's Point of Intervention

The following diagram illustrates the MDM2-p53 signaling pathway and highlights the inhibitory action of Brigimadlin.



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Caption: MDM2-p53 pathway and Brigimadlin's mechanism.



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